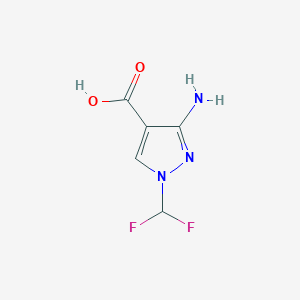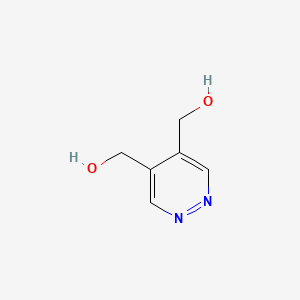![molecular formula C10H12ClN3S B11740925 1-(2-Chlorophenyl)-3-[(dimethylamino)methylidene]thiourea](/img/structure/B11740925.png)
1-(2-Chlorophenyl)-3-[(dimethylamino)methylidene]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)-3-[(dimethylamino)methylidene]thiourea is a chemical compound with a complex structure that includes a chlorophenyl group, a dimethylamino group, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-3-[(dimethylamino)methylidene]thiourea typically involves the reaction of 2-chlorophenyl isothiocyanate with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or ethanol, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to enhance yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)-3-[(dimethylamino)methylidene]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Chlorophenyl)-3-[(dimethylamino)methylidene]thiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-[(dimethylamino)methylidene]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .
Comparison with Similar Compounds
1-(2-Chlorophenyl)-2-thiourea: Shares a similar structure but lacks the dimethylamino group.
N,N’-Dimethylthiourea: Contains a similar thiourea moiety but with different substituents.
Uniqueness: 1-(2-Chlorophenyl)-3-[(dimethylamino)methylidene]thiourea is unique due to the presence of both the chlorophenyl and dimethylamino groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C10H12ClN3S |
|---|---|
Molecular Weight |
241.74 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-3-(dimethylaminomethylidene)thiourea |
InChI |
InChI=1S/C10H12ClN3S/c1-14(2)7-12-10(15)13-9-6-4-3-5-8(9)11/h3-7H,1-2H3,(H,13,15) |
InChI Key |
QVWZKHJVVPBCMP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC(=S)NC1=CC=CC=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-dimethyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11740845.png)
![3-[({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol](/img/structure/B11740859.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11740866.png)

![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(furan-2-yl)methyl]amine](/img/structure/B11740875.png)
![[2-(morpholin-4-yl)ethyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11740877.png)

![1-Methyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11740904.png)
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11740911.png)
![N-[(4-ethoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11740917.png)
![1-ethyl-4-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11740932.png)

![5-methyl-1-(2-methylpropyl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11740945.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(2-methoxyphenyl)methyl]amine](/img/structure/B11740949.png)
